4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride
Description
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride (CAS: 906820-08-4) is a fluorinated sulfonyl chloride derivative widely used as a key intermediate in pharmaceutical synthesis, notably for the Rho-kinase inhibitor Ripasudil hydrochloride hydrate . Its molecular formula is C₉H₆Cl₂FNO₂S, with a molecular weight of 282.11 g/mol . The compound is synthesized via regioselective chlorosulfonylation of 4-fluoroisoquinoline using sulfur trioxide and thionyl chloride in a scalable one-pot reaction, enabling multi-kilogram production . Its structural features—a fluorine atom at the 4-position and a sulfonyl chloride group at the 5-position—confer high reactivity for coupling reactions, critical in constructing bioactive molecules .
Properties
IUPAC Name |
4-fluoroisoquinoline-5-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBQKKWMAVBCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Sulfonation with Sulfuric Anhydride
The cornerstone of contemporary synthesis is the direct sulfonation of 4-fluoroisoquinoline (3) using sulfuric anhydride (SO₃). This exothermic reaction proceeds under controlled temperatures (10–70°C) and employs sulfuric acid as a solvent or co-reagent. Key parameters include:
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Molar Ratio : 5–15 mol of SO₃ per mole of 4-fluoroisoquinoline, with 8–10 mol optimal for minimizing side reactions.
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Temperature : Maintaining 30–50°C during sulfonation ensures complete conversion while avoiding decomposition.
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Reaction Time : 10–15 hours under stirring achieves >95% conversion to 4-fluoroisoquinoline-5-sulfonic acid (6) .
The reaction mechanism involves electrophilic substitution at the 5-position of the isoquinoline ring, favored by the electron-withdrawing fluorine atom at position 4. The sulfonic acid intermediate (6) typically remains in the reaction mixture without isolation, enabling a seamless transition to halogenation.
Step 2: Halogenation with Thionyl Chloride
The sulfonic acid (6) is treated with a halogenating agent—most commonly thionyl chloride (SOCl₂)—to yield the sulfonyl chloride. Thionyl chloride’s dual role as a solvent and reagent simplifies the process, with excess SOCl₂ driving the reaction to completion. Conditions for this step include:
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Stoichiometry : 5–10 mol of SOCl₂ per mole of sulfonic acid.
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Workup : Quenching with ice-water precipitates the product as the hydrochloride salt, which is filtered and washed with methylene chloride.
This step achieves yields of 45–50%, with HPLC purity exceeding 99.6% due to the hydrochloride salt’s preferential crystallization over positional isomers.
One-Pot Synthesis Optimization
A significant advancement is the one-pot synthesis , which combines sulfonation and halogenation without isolating intermediates. This approach reduces solvent waste, processing time, and contamination risks. In a representative procedure:
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Sulfonation : 4-Fluoroisoquinoline sulfuric acid salt (33.33 g, 0.136 mol) is added to liquefied SO₃ (94.3 g, 1.18 mol) at 26–34°C and stirred for 13 hours.
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Halogenation : Thionyl chloride (89.0 g, 0.75 mol) is introduced, and the mixture is heated to 70°C for 4 hours.
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Isolation : The crude product is quenched with ice-water, neutralized with sodium bicarbonate, and extracted into methylene chloride. Adding HCl/EtOAc precipitates the hydrochloride salt, yielding 17.42 g (45.4%) of white crystals.
Table 1: Key Reaction Parameters in One-Pot Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| SO₃ Molar Ratio | 8–10 mol per substrate | Maximizes sulfonation efficiency |
| Sulfonation Temperature | 30–50°C | Balances reaction rate and stability |
| Halogenation Time | 4–6 hours | Ensures complete conversion |
| Final Quench pH | 5–6 (post-neutralization) | Prevents salt decomposition |
Comparative Analysis of Methods
Table 2: Traditional vs. Modern Synthesis Performance
The modern method’s superiority lies in its reduced isomer formation , attributed to the directed sulfonation at the 5-position. By avoiding nitration and diazotization, the process eliminates nitro and amino intermediates, streamlining purification.
Challenges and Mitigation Strategies
Isomer Contamination
Early methods struggled with 8-sulfonyl isomers due to competing electrophilic substitution. The modern approach circumvents this by leveraging the fluorine atom’s meta-directing effect, which favors sulfonation at the 5-position. Crystallization as the hydrochloride salt further enriches purity, as isomers exhibit lower solubility in methylene chloride .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial sulfonylation reaction.
Sodium Nitrite (NaNO2): Often used in diazotization reactions involving the compound.
Major Products
Sulfonamides: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediate:
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride serves as a critical intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the introduction of diverse functional groups through nucleophilic substitution reactions, leading to compounds with enhanced biological activity .
2. Drug Development:
Research indicates that derivatives of this compound can interact with enzymes and receptors involved in vital biological processes. For example, it has been noted for its potential use in developing drugs targeting cerebrovascular disorders such as cerebral infarction and vasospasm .
3. Case Studies:
- Cerebrovascular Disorder Treatments: A notable application is in the synthesis of (S)-(−)-1-(4-fluoroisoquinolin-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride, which has shown efficacy as a therapeutic agent for preventing and treating cerebrovascular conditions .
- Anticancer Agents: Some derivatives are being explored for their potential anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoroisoquinoline | Fluorine at position 4 | Base structure for various derivatives |
| 5-Sulfoisoquinoline | Sulfonic acid at position 5 | Lacks halogen functionality; used for different applications |
| 4-Chloroisoquinoline | Chlorine substitution at position 4 | Similar synthetic pathways |
| 4-Methylisoquinoline | Methyl substitution at position 4 | Exhibits different biological activity |
This table illustrates how structural variations influence the chemical reactivity and biological activity of isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride with structurally related sulfonyl chlorides and isoquinoline derivatives:
Scalability and Industrial Relevance
This compound is notable for its optimized synthesis route, achieving >90% yield in pilot-scale production via one-pot chlorosulfonylation . Earlier methods for similar compounds (e.g., diazonium salt intermediates) were low-yielding (<50%) and laborious, limiting industrial applicability . The fluorinated derivative’s scalability contrasts with 4-methylisoquinoline analogs, which have fewer documented large-scale applications .
Purity and Commercial Availability
Commercial samples of this compound are available at 97–98% purity (Acmec, BLD Pharm) , whereas non-fluorinated variants (e.g., CAS 105627-79-0) are typically sold at 95% purity . Positional isomers like 8-fluoroisoquinoline derivatives are less commonly available, reflecting niche demand .
Biological Activity
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is a synthetic compound notable for its unique molecular structure, which includes a heterocyclic isoquinoline core substituted with a fluorine atom and a sulfonyl chloride group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for bioactive molecules and enzyme inhibitors.
- Molecular Formula : C₉H₅ClFNO₂S
- Molecular Weight : Approximately 282.12 g/mol
- Solubility : Enhanced due to hydrochloride formation, making it suitable for various biological applications.
Synthesis
The synthesis of this compound typically involves:
- Sulfonation of 4-fluoroisoquinoline : This step introduces the sulfonyl group.
- Chlorination : The introduction of the chlorine atom occurs subsequently, often in a "one-pot" process that simplifies purification and enhances yield .
The compound acts primarily as a sulfonylating agent, where the highly reactive sulfonyl chloride group can form covalent bonds with nucleophilic sites on target biomolecules. This reactivity is crucial for developing sulfonamide derivatives, which have shown significant interactions with various biological targets, including enzymes and receptors .
Pharmacological Potential
Research indicates that derivatives of this compound may exhibit:
- Antimalarial Activity : Compounds derived from this structure have been evaluated for their efficacy against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), showing promising IC50 values below 0.03 μM .
- Neuroprotective Effects : Isoquinoline derivatives are known for their potential in treating cerebrovascular disorders, including glaucoma and cerebral hemorrhage .
- Enzyme Inhibition : The compound's ability to interact with specific enzymes positions it as a candidate for drug development aimed at various diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Fluoroisoquinoline-5-sulfonamide | Anticancer | |
| Isoquinoline-5-sulfonamide | Neuroprotective | |
| 4-Chloroisoquinoline | Enzyme inhibitor |
Notable Research
- A study highlighted that derivatives of this compound could inhibit Rho kinase, demonstrating potential therapeutic applications in treating cerebrovascular disorders .
- Another investigation focused on the compound's reactivity with various nucleophiles, leading to the formation of diverse derivatives that may possess enhanced biological activities compared to their parent structures .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride, and how can purity be verified?
- Methodology : Synthesis typically involves fluorination of isoquinoline precursors followed by sulfonylation. For example, fluorinated intermediates (e.g., 5-chloroisoquinoline derivatives) can be sulfonylated using chlorosulfonic acid under controlled conditions . Purification via recrystallization or column chromatography is critical. Purity verification should include:
- HPLC (retention time and peak symmetry analysis).
- NMR (¹H/¹³C spectra: confirm absence of unreacted starting materials; fluorine coupling patterns ).
- Mass spectrometry (M+ or [M+H]+ peaks matching the molecular formula C₉H₆Cl₂FNO₂S, monoisotopic mass 280.948 g/mol ).
Q. What spectroscopic techniques are optimal for characterizing this compound, and what key spectral features should be observed?
- Methodology :
- ¹⁹F NMR : A singlet or doublet near -110 to -120 ppm (depending on electronic environment) confirms fluorine presence .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F stretching) .
- Elemental Analysis : Match experimental and theoretical %C, %H, %N, and %S (calculated from C₉H₆Cl₂FNO₂S).
Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?
- Methodology :
- Storage : Under inert atmosphere (argon) at -20°C, away from moisture and light. The hydrochloride salt form enhances stability .
- Safety : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation; rinse skin immediately with water if exposed .
Advanced Research Questions
Q. How can researchers optimize sulfonylation reactions using this reagent, considering solvent and catalyst effects?
- Methodology :
- Design of Experiments (DoE) : Vary solvents (e.g., DCM vs. THF), temperature (0°C to RT), and catalysts (e.g., DMAP). Monitor reaction progress via TLC or in-situ FTIR .
- Kinetic Analysis : Compare reaction rates under different conditions. Polar aprotic solvents may enhance electrophilicity of the sulfonyl chloride group .
- Yield Optimization : Use statistical models (e.g., response surface methodology) to identify ideal parameters .
Q. What strategies can resolve contradictions in reaction yields when using this compound under varying conditions?
- Methodology :
- Controlled Replication : Standardize reaction setup (e.g., moisture-free glassware, anhydrous solvents) to minimize variability .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to sulfonic acid under humid conditions ).
- Mechanistic Studies : Probe reactivity via computational modeling (DFT calculations for transition states) to explain yield discrepancies .
Q. How does the fluorine substituent influence the compound's reactivity compared to non-fluorinated analogs?
- Methodology :
- Comparative Studies : Synthesize non-fluorinated analogs (e.g., isoquinoline-5-sulfonyl chloride hydrochloride ) and compare:
- Electrophilicity : Measure reaction rates in nucleophilic substitutions (e.g., with amines). Fluorine’s electron-withdrawing effect may enhance sulfonyl chloride reactivity .
- Stability : Assess shelf-life under identical storage conditions. Fluorine may reduce susceptibility to oxidation .
- X-ray Crystallography : Compare crystal packing and bond angles to elucidate steric/electronic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
